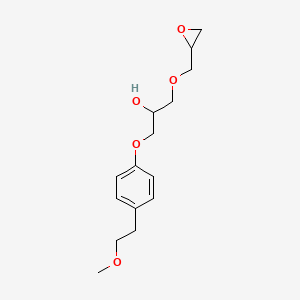
1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL is an organic compound that features both phenoxy and oxirane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-(2-Methoxyethyl)phenol with an appropriate halogenated compound under basic conditions.
Epoxidation: The oxirane ring can be introduced by reacting the phenoxy intermediate with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Final Coupling: The final product can be obtained by coupling the epoxide with a suitable alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce diols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially leading to the modification of proteins or DNA. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-Hydroxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL
- 1-(4-(2-Methoxyethyl)phenoxy)-3-(chloromethyl)propan-2-OL
Uniqueness
1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL is unique due to the presence of both the methoxyethyl and oxirane functional groups
Biological Activity
1-(4-(2-Methoxyethyl)phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-OL, also known by its CAS number 1416440-64-6, is an organic compound that has garnered attention primarily as an impurity of Metoprolol, a well-known beta-blocker used in treating cardiovascular disorders. This compound features a complex structure that includes both phenoxy and epoxide functionalities, which may contribute to its biological activity. This article aims to explore the biological activity of this compound through various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C15H22O5, with a molecular weight of 282.33 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 1416440-64-6 |
| Molecular Formula | C15H22O5 |
| Molecular Weight | 282.33 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is linked to its structural components. The phenoxy group is often associated with various pharmacological effects, including anti-inflammatory and analgesic properties. The presence of the epoxide group may facilitate reactions with nucleophiles, potentially leading to diverse biological interactions.
Pharmacological Studies
Research indicates that compounds with similar structural motifs exhibit various biological activities:
- Antihypertensive Effects : As an impurity of Metoprolol, this compound may share similar mechanisms in lowering blood pressure through beta-adrenergic receptor antagonism.
- Antioxidant Activity : Some studies suggest that phenolic compounds possess antioxidant properties, which can mitigate oxidative stress in biological systems.
- Cytotoxicity : Preliminary studies have shown that epoxide-containing compounds can exhibit cytotoxic effects on certain cancer cell lines, indicating potential anti-cancer properties.
Case Study 1: Antioxidant Activity
A study conducted by Chang et al. (2002) evaluated the antioxidant properties of phenolic compounds similar to the one . The results demonstrated significant scavenging activity against free radicals, suggesting a protective role against oxidative damage.
Case Study 2: Cytotoxicity
In a study focusing on epoxide derivatives, researchers found that several compounds exhibited selective cytotoxicity towards breast cancer cells. The mechanism was attributed to the formation of reactive oxygen species (ROS) upon metabolism of the epoxide group.
Table 2: Biological Activity Overview
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(oxiran-2-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C15H22O5/c1-17-7-6-12-2-4-14(5-3-12)19-9-13(16)8-18-10-15-11-20-15/h2-5,13,15-16H,6-11H2,1H3 |
InChI Key |
AQHNOBPDVJEUSX-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(COCC2CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















